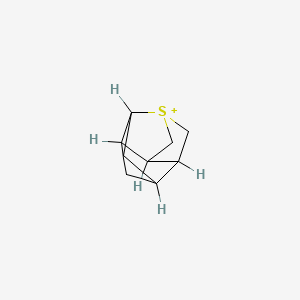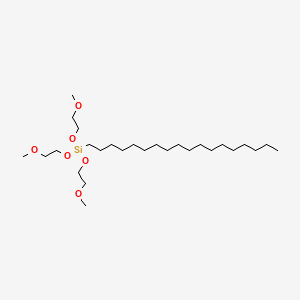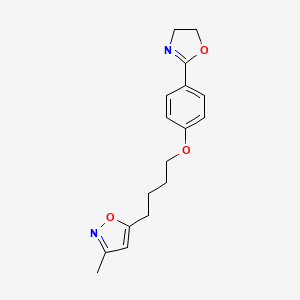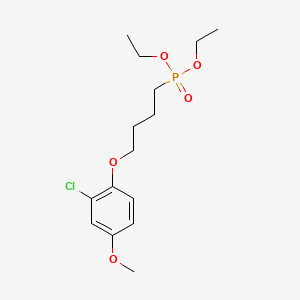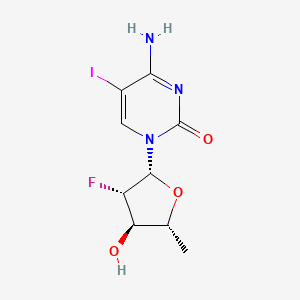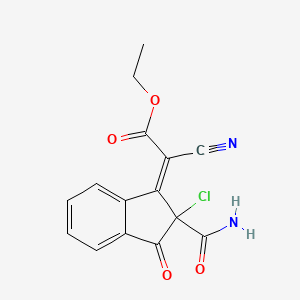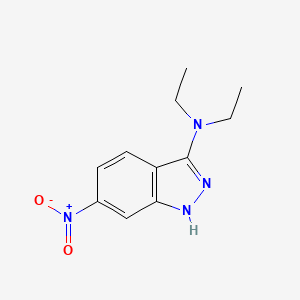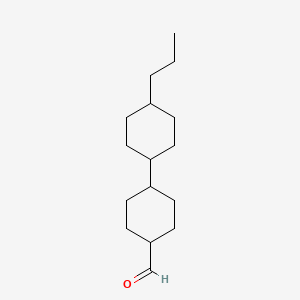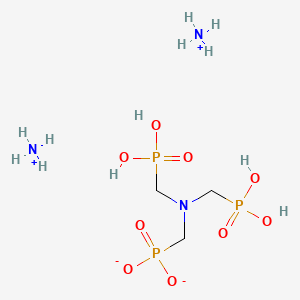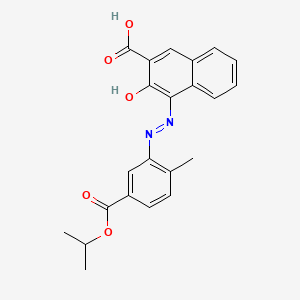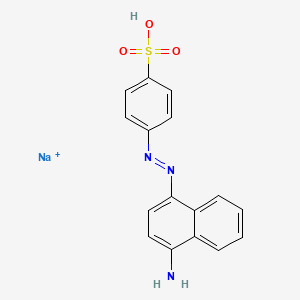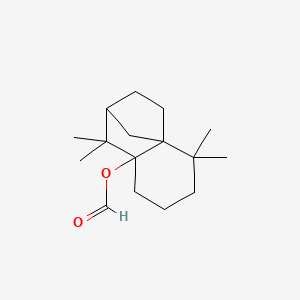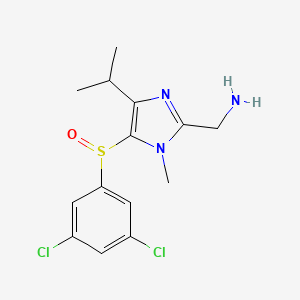
1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- is a complex organic compound that belongs to the imidazole family Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- typically involves multiple steps, including the formation of the imidazole ring, introduction of the sulfinyl group, and subsequent functionalization of the molecule. Common synthetic routes may include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfinyl Group: This step often involves the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques may be employed to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding thioether.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfinyl group may play a crucial role in modulating the compound’s biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(4-pyridinylmethyl)
- 1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-methyl
Uniqueness
1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties compared to its thioether analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
178980-03-5 |
|---|---|
Molecular Formula |
C14H17Cl2N3OS |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfinyl-1-methyl-4-propan-2-ylimidazol-2-yl]methanamine |
InChI |
InChI=1S/C14H17Cl2N3OS/c1-8(2)13-14(19(3)12(7-17)18-13)21(20)11-5-9(15)4-10(16)6-11/h4-6,8H,7,17H2,1-3H3 |
InChI Key |
YYUGTLIPNXPAAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CN)C)S(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


